molecular formula C17H17N5O4 B2531458 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide CAS No. 2034322-16-0

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide

Cat. No.: B2531458
CAS No.: 2034322-16-0
M. Wt: 355.354
InChI Key: DTIDTMVUTWUIOU-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of pyrido[2,3-d]pyrimidine and nicotinamide, which could contribute to its diverse reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide generally involves the following key steps:

  • Formation of the pyrido[2,3-d]pyrimidine core: : This can be achieved through cyclization reactions involving precursors such as 2-aminopyrimidine and suitable aldehydes or ketones under acidic or basic conditions.

  • Ethylation: : Introduction of the ethyl group can be performed using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

  • Nicotinamide incorporation: : The coupling of nicotinamide with the pyrido[2,3-d]pyrimidine derivative is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

The industrial production of this compound would likely follow similar synthetic routes but would be optimized for large-scale operations. This includes:

  • Batch or Continuous Flow Reactions: : Employing efficient and scalable methods such as batch or continuous flow reactions to ensure high yields and purity.

  • Purification: : Utilization of advanced purification techniques such as recrystallization, chromatography, and solvent extraction to achieve the desired compound quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding oxides or carboxylic acids.

  • Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride, leading to reduced forms of the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring, using reagents such as halogens, amines, or alkylating agents.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride

  • Substituting agents: : Halogens (bromine, chlorine), alkyl halides, amines

Major Products

Depending on the reaction conditions, the major products formed can include oxides, reduced forms, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it suitable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound's structure suggests potential biological activity, which could be explored in drug discovery and development. Its ability to interact with biological molecules might make it a candidate for targeting specific enzymes or receptors.

Medicine

In medicine, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide could be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In the industrial sector, this compound might find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide depends on its target and application. Generally, it could exert its effects through the following mechanisms:

  • Molecular Targets: : Binding to specific enzymes, receptors, or DNA sequences to modulate their activity.

  • Pathways Involved: : Influencing signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparing N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide with similar compounds can highlight its uniqueness.

Similar Compounds

  • Pyrido[2,3-d]pyrimidine derivatives: : These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

  • Nicotinamide derivatives: : Compounds with the nicotinamide moiety might display similar biological activities but differ in their overall reactivity and stability.

  • Ethylated amides: : The presence of an ethyl group in other amides can influence their solubility and interaction with biological targets.

This compound stands out due to its unique combination of these features, making it a promising candidate for further research and application.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-ethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-2-26-15-12(6-4-8-20-15)14(23)19-9-10-22-16(24)11-5-3-7-18-13(11)21-17(22)25/h3-8H,2,9-10H2,1H3,(H,19,23)(H,18,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIDTMVUTWUIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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